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molecular formula C9H6O2 B035378 Coumarin CAS No. 103802-83-1

Coumarin

Cat. No. B035378
M. Wt: 146.14 g/mol
InChI Key: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025477

Procedure details

Antibody which binds specifically to atherosclerotic plaque (1 m mole) is dialyzed st 4° C. against a buffer solution of 0.01M PBS, pH 6.8 overnight. To this solution is added 50 nmole of 3-carboxy-7-hydroxycoumarin. The solution is added 50 mnole of 3-carboxy-7-hydroxycoumarin. The solution is cooled in an ice bath and added with 50 nmole of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. After addition the mixture was stirred at 4° C. for one hour and chromatographed on a 2.5 c 50 cm column of SEPHAEX® G-50. The absorbance of the conjugate is monitored at 345 nm to yield a solution of coumarin labeled antibody.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1[C:5](=[O:15])[O:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[C:9](O)[CH:8]=2)(O)=O.Cl.C(N=C=NCCCN(C)C)C>>[O:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[CH:4][C:5]1=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C(OC2=CC(=CC=C2C1)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C(OC2=CC(=CC=C2C1)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
was stirred at 4° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is dialyzed st 4° C. against a buffer solution of 0.01M PBS, pH 6.8 overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in an ice bath
ADDITION
Type
ADDITION
Details
After addition the mixture
CUSTOM
Type
CUSTOM
Details
chromatographed on a 2.5 c 50 cm column of SEPHAEX® G-50

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(=O)C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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